2-Chlorothiazolo[4,5-b]pyrazine
CAS No.: 1190927-25-3
Cat. No.: VC4286080
Molecular Formula: C5H2ClN3S
Molecular Weight: 171.6
* For research use only. Not for human or veterinary use.
![2-Chlorothiazolo[4,5-b]pyrazine - 1190927-25-3](/images/structure/VC4286080.png)
Specification
CAS No. | 1190927-25-3 |
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Molecular Formula | C5H2ClN3S |
Molecular Weight | 171.6 |
IUPAC Name | 2-chloro-[1,3]thiazolo[4,5-b]pyrazine |
Standard InChI | InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H |
Standard InChI Key | XSELTIRLYGXVQG-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=N1)N=C(S2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen at positions 1 and 3). The chlorine atom occupies the 2-position of the thiazole moiety, conferring electrophilic reactivity to the molecule .
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-Chloro- thiazolo[4,5-b]pyrazine | |
SMILES | C1=CN=C2C(=N1)N=C(S2)Cl | |
InChI Key | XSELTIRLYGXVQG-UHFFFAOYSA-N | |
Molecular Weight | 171.6 g/mol |
Spectroscopic Properties
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous thiazolopyrazines provide insights into its spectral characteristics. For example:
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¹H NMR: Aromatic protons in similar fused systems resonate between δ 7.9–8.3 ppm, while the thiazole proton appears as a singlet near δ 7.2 ppm .
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¹³C NMR: The chlorine-bearing carbon (C2) typically shows a deshielded signal near δ 150 ppm, with pyrazine carbons appearing between δ 120–145 ppm .
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High-Resolution MS: The [M+H]⁺ ion for C₅H₂ClN₃S is observed at m/z 171.97307 .
Synthesis and Reactivity
Synthetic Routes
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Chlorination of Thiazolo[4,5-b]pyrazine:
Thiazolo[4,5-b]pyrazine is treated with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) under reflux, yielding the 2-chloro derivative . This method mirrors the chlorination of simpler thiazoles . -
Cross-Coupling Reactions:
Palladium-catalyzed coupling of 2-chlorothiazole (CAS 3034-52-4) with halogenated pyrazines offers a modular approach. For instance, Suzuki-Miyaura coupling with boronic acids introduces functional groups at specific positions . -
Cyclization Strategies:
Cyclocondensation of 3-amino-2-chlorothiazole derivatives with glyoxal or diketones forms the pyrazine ring, as reported for related imidazo- and oxadiazolopyrazines .
Reactivity Profile
The chlorine atom at C2 is highly reactive toward nucleophilic substitution. Key transformations include:
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Amination: Reaction with amines (e.g., aniline) replaces chlorine with amino groups, forming derivatives with enhanced biological activity .
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Hydrolysis: Under basic conditions, the chlorine is replaced by a hydroxyl group, yielding the corresponding hydroxythiazolopyrazine .
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Cross-Couplings: Participation in Buchwald-Hartwig or Ullmann reactions to introduce aryl or alkyl groups .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported (est. 180–200°C) | – |
Solubility | Low in water; soluble in DMSO, DMF | |
LogP (Partition Coefficient) | 2.1 (predicted) | |
pKa | ~0.8 (thiazole N-H) |
The compound’s low aqueous solubility and moderate lipophilicity suggest potential for membrane permeability, a trait valuable in drug design .
Biological and Industrial Applications
Antifungal Activity
Thiazolopyrazines exhibit fungicidal properties by inhibiting ergosterol biosynthesis. In vitro studies on analogs show EC₅₀ values of 10–50 µM against Fusarium oxysporum and Botrytis cinerea . The chlorine substituent enhances activity by increasing electron deficiency at the thiazole nitrogen, promoting binding to fungal cytochrome P450 enzymes .
Material Science Applications
The conjugated π-system and electron-deficient nature make this compound a candidate for:
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Organic semiconductors: As an n-type dopant in thin-film transistors .
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Coordination complexes: Ligand for transition metals (e.g., Ru, Pt) in catalysis .
Future Directions
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Drug Development: Optimize antifungal activity through structure-activity relationship (SAR) studies, focusing on substitutions at C5 and C6 .
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Energy Storage: Explore utility in redox-flow batteries due to reversible electron-transfer properties .
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Synthetic Methodology: Develop enantioselective routes for chiral derivatives using asymmetric catalysis .
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